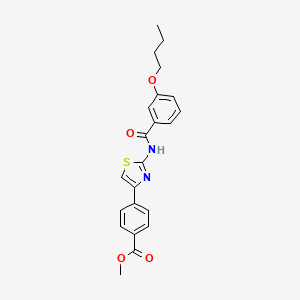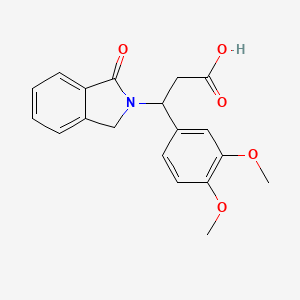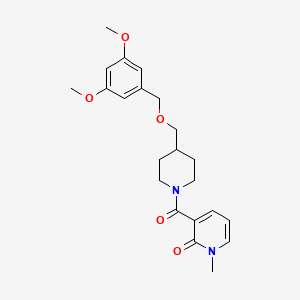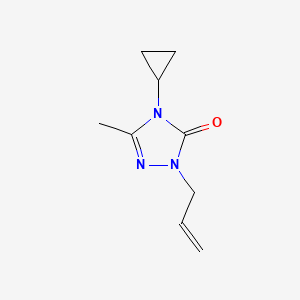
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrimidine ring substituted with an ethyl group, a trifluoromethyl group, and a benzenesulfonamide moiety. This particular arrangement of functional groups offers a unique chemical behavior that makes the compound of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide generally involves the construction of the pyrimidine ring, followed by the introduction of the ethyl and trifluoromethyl substituents, and finally the benzenesulfonamide group. Key steps might include:
Construction of the Pyrimidine Ring: : Typically involves the cyclization of appropriate precursors like ethyl acetoacetate and amidines under acidic or basic conditions.
Introduction of the Ethyl Group: : Alkylation reactions might be employed to introduce the ethyl group at the desired position on the pyrimidine ring.
Introduction of the Trifluoromethyl Group: : This can be achieved via nucleophilic substitution or through the use of reagents like trifluoromethyl iodide in the presence of a base.
Formation of the Benzenesulfonamide Group: : This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
While the lab-scale synthesis is feasible, industrial production would necessitate the optimization of each step for large-scale reactions. This includes the use of robust reaction conditions, cost-effective reagents, and catalysts that can be recycled to minimize waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the oxo group on the pyrimidine ring.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles like amines, alcohols under varying pH conditions.
Major Products
Oxidized derivatives (e.g., carboxylic acids, alcohols).
Reduced derivatives (e.g., alcohols, amines).
Substituted sulfonamides with different functional groups.
Scientific Research Applications
In Chemistry
Used as a building block for the synthesis of more complex organic molecules.
Studied for its unique reactivity due to the presence of multiple functional groups.
In Biology
Investigated for potential enzyme inhibition properties, particularly in enzymes involving sulfur or nitrogen chemistry.
Possible use as a probe for studying biochemical pathways involving sulfonamide interactions.
In Medicine
Explored for potential pharmaceutical applications, including as antibacterial or antiviral agents due to its sulfonamide structure.
In Industry
Utilized in the development of specialty chemicals and agrochemicals.
Potential use in the creation of new materials with unique properties due to its trifluoromethyl group.
Mechanism of Action
The compound's mechanism of action can vary depending on its application. In biological systems, it may act by:
Enzyme Inhibition: : Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: : Interacting with specific receptors, altering cellular signaling pathways.
Molecular targets and pathways would include enzymes and receptors that interact with the sulfonamide moiety, pyrimidine ring, or trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethyl-6-oxopyrimidin-1-yl)benzenesulfonamide: : Lacks the trifluoromethyl group, which significantly alters its chemical properties.
2-(Trifluoromethyl)benzenesulfonamide: : Does not have the pyrimidine ring, affecting its biological activity.
N-(2-(4-methyl-6-oxopyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide: : Methyl group instead of ethyl, changing its reactivity and physical properties.
Uniqueness
Trifluoromethyl Group: : Provides unique chemical reactivity and biological activity due to its electronegativity and size.
Combination of Functional Groups: : The specific combination of pyrimidine, ethyl, trifluoromethyl, and benzenesulfonamide groups confers unique properties that are not easily replicated by similar compounds.
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide stands out due to its multifaceted applications and unique structure, making it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-2-11-9-14(22)21(10-19-11)8-7-20-25(23,24)13-6-4-3-5-12(13)15(16,17)18/h3-6,9-10,20H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFCDHUBFSFVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2862493.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(ethylsulfanyl)benzamide](/img/structure/B2862496.png)


![6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2862505.png)

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)




